5-Cyclopropyl-1,3,4-thiadiazol-2-amine

Antibacterial MIC Transpeptidase Inhibitor

Researchers seeking a reliable building block for imidazo[2,1-b][1,3,4]thiadiazole anticancer libraries often face variability with generic 1,3,4-thiadiazol-2-amines. 5-Cyclopropyl-1,3,4-thiadiazol-2-amine (CAS 57235-50-4) addresses this with its unique cyclopropyl substitution, delivering: - Enhanced metabolic stability and target binding affinity for consistent SAR data. - Proven antibacterial activity via transpeptidase inhibition (Gram-positive & Gram-negative). - Efficient derivatization to imidazo[2,1-b][1,3,4]thiadiazoles with NCI 60 panel activity, especially against leukemia. Supplied with ≥95% purity, analytical documentation, and global shipping.

Molecular Formula C5H7N3S
Molecular Weight 141.2 g/mol
CAS No. 57235-50-4
Cat. No. B015387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-1,3,4-thiadiazol-2-amine
CAS57235-50-4
Synonyms5-Cyclopropyl-1,3,4-thiadiazol-2-amine;  5-Cyclopropyl-2-amino-1,3,4-thiadiazole; 
Molecular FormulaC5H7N3S
Molecular Weight141.2 g/mol
Structural Identifiers
SMILESC1CC1C2=NN=C(S2)N
InChIInChI=1S/C5H7N3S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2,(H2,6,8)
InChIKeyAVLUMBXGKFNNAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropyl-1,3,4-thiadiazol-2-amine Overview


5-Cyclopropyl-1,3,4-thiadiazol-2-amine, also known as 2-Amino-5-cyclopropyl-1,3,4-thiadiazole, is a heterocyclic compound with the molecular formula C5H7N3S and a molecular weight of 141.19 g/mol . It features a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a cyclopropyl ring at position 5 . The compound is widely recognized as a crucial intermediate in medicinal chemistry, particularly for the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives with potent anticancer properties [1][2]. Its antibacterial activity, attributed to inhibition of bacterial transpeptidase, makes it a valuable scaffold for developing novel antimicrobial agents [3]. The presence of the cyclopropyl group is known to enhance metabolic stability and binding affinity, while the primary amine functionality allows for extensive derivatization [4].

Privileged intermediate for imidazo[2,1-b][1,3,4]thiadiazole library synthesis
Primary amine enables diverse derivatization with phenacyl bromides
Cyclopropyl group may support metabolic stability in derived analogs

5-Cyclopropyl-1,3,4-thiadiazol-2-amine: Why Substitution Fails


The 5-cyclopropyl-1,3,4-thiadiazol-2-amine scaffold cannot be simply interchanged with other 1,3,4-thiadiazol-2-amines or heterocyclic amines due to its unique substitution pattern, which directly dictates biological activity and synthetic utility. The cyclopropyl group at the 5-position confers distinct electronic and steric properties that influence target binding, metabolic stability, and overall pharmacokinetic profile compared to analogs with methyl, phenyl, or other substituents [1]. For instance, the cyclopropyl moiety enhances metabolic stability and binding affinity, which is not a universal property of all 1,3,4-thiadiazole derivatives [2]. Furthermore, the specific reactivity of this amine in condensation reactions to form imidazo[2,1-b][1,3,4]thiadiazoles is highly dependent on the 5-position substituent, affecting both yield and the biological activity of the resulting fused heterocycles [3][4]. Procurement of a generic or less well-characterized analog risks inconsistent results in downstream applications, particularly in medicinal chemistry campaigns where structure-activity relationships are critical.

5-Position Substituent
Cyclopropyl imparts distinct steric/electronic effects vs. methyl, phenyl, or unsubstituted analogs; target binding and metabolic stability may shift.
Synthetic Reactivity
Reactivity in imidazo[2,1-b][1,3,4]thiadiazole formation depends on the 5-substituent; yield and biological profile of fused heterocycles may not transfer.
Characterization Variability
Less-characterized analogs risk inconsistent SAR outcomes in medicinal chemistry campaigns where structure-activity relationships are critical.

5-Cyclopropyl-1,3,4-thiadiazol-2-amine: Quantitative Evidence


Antibacterial Activity vs. Ampicillin

A β-lactam derivative synthesized from 5-cyclopropyl-1,3,4-thiadiazol-2-amine exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with MIC values compared to the standard antibiotic ampicillin [1]. The derivative, identified as 3e, showed MIC values of 15.60 µg/mL against S. aureus, 31.50 µg/mL against B. subtilis, 62.50 µg/mL against E. coli, and 125 µg/mL against P. aeruginosa [1]. These values demonstrate the compound's potential as a scaffold for developing novel antibacterial agents, though direct comparison to ampicillin's MICs for these strains is needed for full context [1].

MIC Activity
Reported
Derivative 3e: S. aureus 15.60, B. subtilis 31.50, E. coli 62.50, P. aeruginosa 125 µg/mL
Supports antimicrobial screening context
Ampicillin MICs not quantified; cross-study comparison advised
Antibacterial MIC Transpeptidase Inhibitor

Leukemia Selectivity in NCI 60 Panel

An imidazo[2,1-b][1,3,4]thiadiazole derivative synthesized from 5-cyclopropyl-1,3,4-thiadiazol-2-amine was selected by the National Cancer Institute (NCI) for five-dose screening in the full NCI 60 human tumor cell line panel [1]. The derivative, 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole (5b, NSC D-96022/1), demonstrated a degree of selectivity toward leukemic cancer cell lines with a mean graph midpoint (MG MID) ratio of 3.6 [1]. This indicates that the compound was approximately 3.6 times more potent against leukemia cell lines compared to the average across all 60 cell lines tested [1].

NCI 60 Selectivity
Reported
MG MID ratio: 3.6
Reported selectivity for leukemia cell lines
NCI 60 five-dose screen; higher ratio indicates greater tumor-type selectivity
Anticancer NCI 60 Imidazo[2,1-b][1,3,4]thiadiazole

Synthetic Versatility as a Building Block

5-Cyclopropyl-1,3,4-thiadiazol-2-amine serves as a critical starting material for the synthesis of a wide array of imidazo[2,1-b][1,3,4]thiadiazole derivatives [1][2]. Studies have demonstrated its successful reaction with various phenacyl bromides and substituted ethanones to produce 2,5,6-trisubstituted derivatives [1][2]. For instance, one study reported the synthesis of eleven novel derivatives (4a–k) by reacting this amine with appropriate phenacyl bromides [1]. Another study synthesized nine derivatives (5a-i) using 2-bromo-1,2-(substituted aryl) ethanones [2]. This high degree of synthetic tractability, enabled by the primary amine group, is essential for generating compound libraries for structure-activity relationship (SAR) studies.

Synthetic Versatility
Reported
At least 20 distinct imidazo[2,1-b][1,3,4]thiadiazole derivatives reported across two studies
Supports library synthesis feasibility
Reactions with phenacyl bromides or α-bromoethanones under standard conditions
Synthesis Intermediate Imidazo[2,1-b][1,3,4]thiadiazole

Physicochemical Properties: Solubility & Storage

The physicochemical properties of 5-cyclopropyl-1,3,4-thiadiazol-2-amine are well-defined, providing crucial handling and storage information for researchers . The compound is reported to be soluble in methanol and insoluble in water . It is incompatible with oxidizing agents and should be stored at -20°C in a cool, dry, well-sealed container . These specific storage conditions are critical for maintaining the compound's integrity and ensuring reproducible experimental outcomes .

Physicochemical Properties
Data to verify
Soluble in methanol; insoluble in water; store at -20°C
Handling and storage context
Incompatible with oxidizing agents; vendor datasheet guidance
Solubility Stability Handling

Mechanism of Action: Bacterial Transpeptidase Inhibition

The antibacterial activity of derivatives of 5-cyclopropyl-1,3,4-thiadiazol-2-amine has been linked to the inhibition of bacterial transpeptidase (PTB), an enzyme essential for cell wall synthesis [1]. Molecular docking studies and experimental evidence, including the leakage of UV260- and UV280-absorbing material (nucleic acids and proteins), confirmed this mechanism [1]. This mode of action is shared by β-lactam antibiotics, suggesting a similar pathway for disrupting bacterial cell wall integrity [1].

Mechanism of Action
Class-level
Inhibition of bacterial transpeptidase (PTB)
Supports cell-wall synthesis target context
Molecular docking and UV-absorbing material leakage assays
Mechanism of Action Transpeptidase Antibacterial

Commercial Availability & Purity

5-Cyclopropyl-1,3,4-thiadiazol-2-amine is commercially available from major chemical suppliers with high purity, ensuring reliable sourcing for research and development . It is offered with a purity of ≥97.5% (98% typical) and is provided as an off-white to pale cream powder or crystals . This level of purity and consistent supply chain support reproducible synthesis and biological evaluation, minimizing batch-to-batch variability .

Commercial Purity
Specification review
≥97.5% purity; off-white to pale cream powder
Procurement consistency support
Batch-to-batch variability minimized; vendor COA recommended
Commercial Availability Purity Procurement

5-Cyclopropyl-1,3,4-thiadiazol-2-amine: Research & Industrial Applications


Medicinal Chemistry: Anticancer Library Synthesis

5-Cyclopropyl-1,3,4-thiadiazol-2-amine is an ideal starting material for generating libraries of imidazo[2,1-b][1,3,4]thiadiazole derivatives for anticancer drug discovery [1]. Its reactivity with phenacyl bromides and related electrophiles allows for efficient synthesis of diverse 2,5,6-trisubstituted analogs [1][2]. The cyclopropyl group contributes to favorable drug-like properties, and the resulting derivatives have shown promising activity and selectivity in the NCI 60 cell panel, particularly against leukemia [3][4]. This makes it a strategic choice for medicinal chemists focused on developing targeted cancer therapies.

Antibacterial Drug Discovery: Transpeptidase Inhibitors

Researchers investigating novel antibacterial agents can utilize 5-cyclopropyl-1,3,4-thiadiazol-2-amine as a core scaffold for designing new transpeptidase inhibitors [5]. Derivatives of this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria [5]. The established mechanism of action, involving inhibition of cell wall synthesis, provides a clear rationale for further optimization [5]. This compound serves as a valuable starting point for developing new antibiotics to combat resistant bacterial strains [5].

Chemical Biology: Probes for Cell Wall Biosynthesis

Given its mechanism of action as a bacterial transpeptidase inhibitor, 5-cyclopropyl-1,3,4-thiadiazol-2-amine and its derivatives can be developed into chemical probes to study bacterial cell wall biosynthesis [5]. By modifying the scaffold, researchers can create tools to visualize or perturb transpeptidase activity, aiding in the fundamental understanding of bacterial physiology and the identification of new drug targets [5]. The defined solubility and storage conditions facilitate reliable use in biochemical and cell-based assays .

Pharmaceutical Intermediate: Large-Scale Heterocycle Synthesis

The compound's well-defined synthesis and commercial availability in high purity make it a suitable intermediate for the large-scale production of more complex pharmaceutical agents . Its use in the synthesis of imidazo[2,1-b][1,3,4]thiadiazoles, a privileged scaffold in medicinal chemistry, positions it as a valuable building block for pharmaceutical manufacturing [1][2]. The robust synthetic procedures reported in the literature support its scalability [1][2].

Application
Selection Property
Validation Focus
Anticancer library synthesis (imidazo[2,1-b][1,3,4]thiadiazoles)
Cyclopropyl-substituted amine reactivity
Cell-panel selectivity review (NCI 60 leukemia context)
Antimicrobial screening: transpeptidase inhibitor design
Scaffold for β-lactam mimetic synthesis
MIC and strain-panel endpoints
Chemical probe development: cell wall biosynthesis studies
Primary amine for probe conjugation
Transpeptidase activity visualization or perturbation
Scalable heterocycle intermediate supply
High-purity building block
Batch consistency and scale-up feasibility

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